Bergamotene

Catalog No.
S13191539
CAS No.
6895-56-3
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bergamotene

CAS Number

6895-56-3

Product Name

Bergamotene

IUPAC Name

6-methyl-2-methylidene-6-(4-methylpent-3-enyl)bicyclo[3.1.1]heptane

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6,13-14H,3,5,7-10H2,1-2,4H3

InChI Key

DGZBGCMPRYFWFF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1(C2CCC(=C)C1C2)C)C

Bergamotene is a natural product found in Alpinia mutica, Diplotaenia cachrydifolia, and other organisms with data available.

Bergamotene is a group of isomeric compounds classified as sesquiterpenes, with the general molecular formula C15H24C_{15}H_{24}. The most notable structural isomers of bergamotene are alpha-bergamotene and beta-bergamotene, which differ by the position of a double bond within their molecular structure. Bergamotene compounds are primarily found in essential oils of various plants, including bergamot, lime, and carrot, contributing to their aromatic properties and biological activities .

The biosynthesis of bergamotene occurs from farnesyl pyrophosphate, facilitated by specific enzymes such as exo-alpha-bergamotene synthase. This process involves complex cyclization reactions that yield different isomers of bergamotene, including both cis and trans forms .

, primarily involving cyclization and isomerization. The key reaction for the formation of alpha-bergamotene from farnesyl pyrophosphate can be summarized as follows:

(2E,6E)farnesyl diphosphateexo alpha bergamotene synthase()exo alpha bergamotene+diphosphate(2E,6E)-\text{farnesyl diphosphate}\xrightarrow{\text{exo alpha bergamotene synthase}}(-)\text{exo alpha bergamotene}+\text{diphosphate}

This enzymatic reaction highlights the role of exo-alpha-bergamotene synthase in catalyzing the conversion of farnesyl diphosphate into bergamotene .

Bergamotenes exhibit a range of biological activities, including:

  • Pheromonal Activity: Certain isomers, particularly beta-trans-bergamotene, serve as pheromones for insects. For instance, it attracts Melittobia digitata, a type of wasp .
  • Antimicrobial Properties: Bergamotenes have been studied for their potential antimicrobial effects, suggesting applications in agriculture and medicine .
  • Insect Attraction: Plants like Nicotiana attenuata emit alpha-trans-bergamotene to attract pollinators while simultaneously luring predatory insects to control herbivore populations .

The synthesis of bergamotene can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing enzymes such as exo-alpha-bergamotene synthase to catalyze the conversion from farnesyl pyrophosphate.
  • Chemical Synthesis: Laboratory methods include nucleophilic and organometallic displacement reactions to produce both alpha-trans and beta-trans forms of bergamotene .
  • Natural Extraction: Bergamotenes can be isolated from plant sources through steam distillation or solvent extraction techniques.

Bergametenes have diverse applications across multiple fields:

  • Fragrance Industry: Their aromatic properties make them valuable in perfumes and aromatherapy products.
  • Agriculture: Used as natural pesticides or insect repellents due to their pheromonal activity.
  • Pharmaceuticals: Investigated for potential therapeutic effects against various pathogens and for their role in plant defense mechanisms .

Research on bergametenes has revealed interactions with various biological systems:

  • Insect Behavior: Studies indicate that bergamotenes influence the behavior of pollinators and herbivores, impacting plant-pollinator dynamics.
  • Microbial Interactions: Some studies suggest that bergametenes may inhibit the growth of certain bacteria and fungi, indicating potential use in antimicrobial formulations .

Bergamotene shares structural similarities with other sesquiterpenes. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Alpha-HumuleneC15H24Found in hops; contributes to aroma in beer.
Beta-CaryophylleneC15H24Known for anti-inflammatory properties; found in spices.
Beta-FarneseneC15H24Exhibits insecticidal properties; used in agriculture.
Alpha-PineneC10H16Commonly found in pine trees; used in fragrances.

Uniqueness of Bergamotene

Bergametone's uniqueness lies in its specific structural isomers (alpha and beta) and their distinct biological roles as pheromones for certain insects. This dual functionality—acting both as a plant defense mechanism and an attractant—sets it apart from other similar compounds which may not exhibit such complex interactions with both flora and fauna .

XLogP3

5.1

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Heavy Atom Count

15

Wikipedia

Bergamotene

Dates

Last modified: 08-10-2024

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